N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2
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Overview
Description
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 is a chemical compound with the molecular formula C11H21NO3. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 typically involves the reaction of 2-ethyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction. The reaction is usually performed at room temperature and yields the desired Boc-protected product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in ethyl acetate.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis. The deprotection step, which removes the Boc group, is crucial for revealing the free amine for further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.
Comparison with Similar Compounds
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 can be compared with other Boc-protected amines and pyrrolidine derivatives. Similar compounds include:
N-tert-Butyloxycarbonyl-2-methyl-pyrrolidine: Differing by the presence of a methyl group instead of an ethyl group.
N-tert-Butyloxycarbonyl-2-phenyl-pyrrolidine: Differing by the presence of a phenyl group instead of an ethyl group.
N-tert-Butyloxycarbonyl-2-hydroxy-pyrrolidine: Differing by the presence of a hydroxy group instead of an ethyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for research applications requiring precise tracking and analysis of molecular interactions.
Properties
IUPAC Name |
tert-butyl 2-(1,2-13C2)ethyl-2-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3/i1+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEUTXJZYOSEHS-AEGZSVGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1([13CH2][13CH3])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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